molecular formula C18H20N2 B407721 1-Pentyl-2-phenylbenzimidazole CAS No. 305347-17-5

1-Pentyl-2-phenylbenzimidazole

Cat. No.: B407721
CAS No.: 305347-17-5
M. Wt: 264.4g/mol
InChI Key: BQHQWIIIRSTNBC-UHFFFAOYSA-N
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Description

1-Pentyl-2-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of this compound consists of a benzimidazole core with a pentyl group at the first position and a phenyl group at the second position.

Scientific Research Applications

1-Pentyl-2-phenylbenzimidazole has a wide range of scientific research applications:

Future Directions

Benzimidazole derivatives are gaining attention due to their promising therapeutic potential . They are being studied for their anti-inflammatory properties, and many such agents are in the later phases of clinical trials . Future research will likely focus on optimizing these compounds to develop potential anti-inflammatory drugs to target inflammation-promoting enzymes .

Biochemical Analysis

Biochemical Properties

1-Pentyl-2-phenylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with proteins such as tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound exhibits binding affinity towards DNA, interfering with DNA replication and transcription processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell proliferation and metastasis . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the colchicine-binding site on tubulin, preventing microtubule polymerization and disrupting the mitotic spindle formation . This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, this compound inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby causing DNA damage and cell death . The compound also modulates gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Short-term exposure to this compound results in immediate disruption of microtubule dynamics and induction of apoptosis . Long-term studies have shown that prolonged exposure to the compound leads to sustained inhibition of cell proliferation and increased sensitivity to other chemotherapeutic agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the toxic effects outweigh the therapeutic benefits . The compound’s efficacy and safety profile in animal models provide valuable insights for determining optimal dosages for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, this compound can translocate to the nucleus, where it binds to DNA and modulates gene expression . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1-Pentyl-2-phenylbenzimidazole can be achieved through various methods. One common approach involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite . The reaction typically occurs under mild conditions in a solvent mixture, resulting in high yields of the desired benzimidazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Pentyl-2-phenylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.

Comparison with Similar Compounds

1-Pentyl-2-phenylbenzimidazole can be compared with other similar benzimidazole derivatives, such as:

Properties

IUPAC Name

1-pentyl-2-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-3-9-14-20-17-13-8-7-12-16(17)19-18(20)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHQWIIIRSTNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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